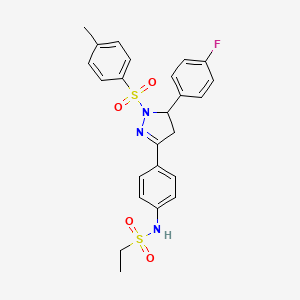

N-(4-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[4-[3-(4-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O4S2/c1-3-33(29,30)27-21-12-8-18(9-13-21)23-16-24(19-6-10-20(25)11-7-19)28(26-23)34(31,32)22-14-4-17(2)5-15-22/h4-15,24,27H,3,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHWFPRSDULOFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multiple steps. One common method includes the formation of the pyrazole ring through a cyclization reaction. The tosyl group is introduced via a sulfonation reaction, and the fluorophenyl group is added through a substitution reaction. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The fluorophenyl and tosyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new aromatic group.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily explored for its potential as a pharmaceutical agent due to its structural features that may confer biological activity. Its applications include:

- Anticancer Properties : Research indicates that compounds with similar pyrazole structures exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The mechanism often involves the inhibition of critical signaling pathways associated with tumor growth, such as BRAF(V600E) and EGFR pathways .

- Anti-inflammatory Activity : Molecular docking studies have suggested that derivatives of this compound possess antioxidant and anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Organic Synthesis

N-(4-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique functional groups allow for further chemical modifications, facilitating the development of novel therapeutic agents.

Materials Science

The compound's chemical structure positions it as a potential candidate for applications in materials science, particularly in:

- Liquid Crystalline Materials : Its molecular characteristics may enable the formation of liquid crystals, which are essential in display technologies.

- Organic Semiconductors : The electronic properties of the compound can be harnessed in the development of organic semiconductor materials, which are critical for flexible electronics and photovoltaic devices.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of pyrazole derivatives similar to this compound. The results indicated substantial cytotoxicity against MCF-7 and MDA-MB-231 cell lines, highlighting the compound's potential as a lead structure for developing new anticancer therapies.

Case Study 2: Anti-inflammatory Properties

In another investigation, molecular docking simulations were performed to evaluate the anti-inflammatory potential of related compounds. The findings suggested that specific substituents on the pyrazole ring enhanced binding affinity to inflammatory mediators, supporting further exploration of this compound class in therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Structural Variations in Pyrazoline Derivatives

The target compound belongs to a broader class of pyrazoline-based sulfonamides. Key structural analogs and their differences are summarized below:

Substituent Effects on Pharmacological Properties

- Fluorophenyl Position : The 4-fluorophenyl group in the target compound (vs. 2-fluorophenyl in ) optimizes π-π stacking with hydrophobic pockets in enzyme active sites, as seen in kinase inhibitors.

- Sulfonyl Groups : The tosyl group (p-toluenesulfonyl) in the target compound provides conformational rigidity compared to smaller substituents like propionyl or 3-chlorophenylsulfonyl . This rigidity may improve binding specificity.

- Ethanesulfonamide vs. Methanesulfonamide : Ethanesulfonamide’s longer alkyl chain enhances solubility without significantly increasing molecular weight, a critical factor in drug design .

Pharmacological and Physicochemical Implications

- Kinase Inhibition : Pyrazoline-sulfonamide hybrids (e.g., compound 27 in ) show activity against kinases due to sulfonamide’s ability to mimic ATP’s phosphate groups .

- Metabolic Stability: The 4-fluorophenyl group resists oxidative metabolism compared to non-fluorinated analogs, extending half-life .

- Solubility : Ethanesulfonamide’s polarity improves aqueous solubility (>50 μM in PBS), critical for oral bioavailability .

Biological Activity

N-(4-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, also known by its CAS number 851781-46-9, is a complex organic compound with potential biological activities. The compound's structure features a sulfonamide group and a pyrazole moiety, which are known to influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

- Molecular Formula : C24H24FN3O4S2

- Molecular Weight : 501.59 g/mol

- IUPAC Name : N-[4-[3-(4-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

Structural Features

The compound consists of a central pyrazole ring substituted with a fluorophenyl group and a tosyl group, which enhances its lipophilicity and potential interaction with biological targets.

This compound is hypothesized to exert its biological effects through several mechanisms:

- Inhibition of Bromodomain Proteins : Similar compounds have been shown to inhibit bromodomain-containing proteins, particularly BRD4, which plays a crucial role in regulating gene expression linked to cancer and inflammation .

- Modulation of NF-κB Pathway : The compound may influence the NF-κB signaling pathway, which is involved in immune response and cell survival .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties:

- Cell Proliferation Inhibition : In vitro studies have demonstrated that related pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including those from breast and pancreatic cancers .

- Synergistic Effects : When combined with other anticancer agents like JQ1, these compounds show enhanced cytotoxicity against neuroblastoma cells, suggesting potential for combination therapies .

Case Studies

- Breast Cancer Models : A study highlighted the efficacy of pyrazole derivatives in reducing tumor growth in xenograft models of breast cancer, demonstrating their potential as therapeutic agents .

- Inflammation Models : In models of inflammation, similar compounds have been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and IL-8, indicating their role in modulating inflammatory responses .

Comparative Analysis with Related Compounds

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(4-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide?

- Methodology : The compound can be synthesized via multi-step reactions involving cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl intermediates. Key steps include:

- Sulfonylation : Reacting pyrazoline intermediates with sulfonyl chlorides (e.g., tosyl chloride) under basic conditions (e.g., NaH or pyridine) to install the sulfonamide group .

- Cyclization : Formation of the pyrazoline core via [3+2] cycloaddition or condensation reactions, as demonstrated in analogous pyrazoline derivatives using hydrazine hydrate and ketones .

- Purification : Recrystallization from ethanol or acetonitrile to obtain high-purity crystals for characterization .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodology :

- Single-crystal X-ray diffraction (SC-XRD) : Resolve the 3D molecular geometry, including bond lengths, angles, and torsional conformations. Use SHELXL for refinement, ensuring R-factors < 0.06 (e.g., R = 0.056 in related pyrazoline structures) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign proton environments (e.g., diastereotopic protons in the pyrazoline ring) and confirm sulfonamide connectivity .

- HRMS : Validate molecular mass with < 5 ppm error (e.g., [M+Na]⁺ peaks in ESI-HRMS) .

Advanced Research Questions

Q. How can conformational analysis of the pyrazoline core inform structure-activity relationships (SAR)?

- Methodology :

- SC-XRD Data : Analyze the dihedral angles between the pyrazoline ring and substituted aryl groups (e.g., 4-fluorophenyl vs. tosylphenyl) to assess planarity and steric effects. For example, monoclinic crystal systems (space group P2₁/c) reveal intermolecular interactions influencing stability .

- DFT Calculations : Compare experimental bond lengths (e.g., C–N = ~1.45 Å) with theoretical values to identify electronic effects of substituents .

Q. How should researchers resolve contradictions in crystallographic data during refinement?

- Methodology :

- Validation Tools : Use WinGX to check for data-to-parameter ratios > 15:1 (e.g., 17.8 in related structures) and validate anisotropic displacement parameters via ORTEP plots .

- Twinned Data Handling : For high mosaicity crystals, employ SHELXL's TWIN/BASF commands to refine twinning fractions and improve R-factor convergence .

Q. What methodological approaches are recommended for evaluating biological activity in related pyrazoline derivatives?

- Methodology :

- In Vitro Assays : Test carbonic anhydrase inhibition or cytotoxicity using MTT assays, correlating IC₅₀ values with substituent electronegativity (e.g., fluorophenyl groups enhance binding affinity) .

- SAR Analysis : Compare bioactivity of derivatives with varying sulfonamide substituents (e.g., tosyl vs. methylbenzenesulfonyl) to identify pharmacophoric motifs .

Q. How can data reproducibility issues in synthetic yields be mitigated?

- Methodology :

- Optimized Reaction Conditions : Control temperature (e.g., 0–5°C for sulfonylation) and stoichiometry (1.2 equivalents of sulfonyl chloride) to minimize side reactions .

- Crystallization Consistency : Use solvent mixtures (e.g., EtOAc/hexane) with slow evaporation rates to ensure uniform crystal packing, as shown in monoclinic systems (β = 100.6°) .

Q. What metrics validate the reliability of crystallographic models for this compound?

- Methodology :

- R-Factors : Aim for R₁ < 0.05 and wR₂ < 0.15, achievable via high-resolution data (≤ 0.80 Å) and SHELXL's restraints for disordered atoms .

- PLATON Checks : Verify no solvent-accessible voids (> 50 ų) or symmetry errors using the SQUEEZE algorithm .

Q. How can computational methods enhance SAR studies for sulfonamide-containing pyrazolines?

- Methodology :

- Docking Simulations : Map the sulfonamide group's hydrogen-bonding interactions with enzyme active sites (e.g., carbonic anhydrase Zn²⁺ center) using AutoDock Vina .

- QSAR Models : Correlate logP values (calculated via ChemDraw) with cytotoxicity data to predict bioavailability .

Software and Tools

Q. Which crystallographic software packages are most effective for refining complex pyrazoline structures?

- Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.